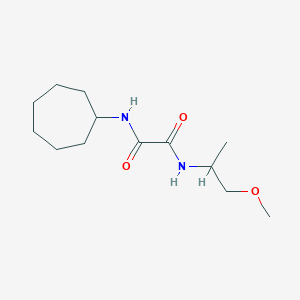![molecular formula C13H20N2OS B6580164 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea CAS No. 1207001-41-9](/img/structure/B6580164.png)
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and electronically interesting compounds . Urea is an organic compound with two amine groups joined by a carbonyl functional group. It plays an important role in many biological processes, mainly in nitrogen metabolism .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring and a urea group attached to a cyclopentyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Thiophene and its derivatives are known to participate in various chemical reactions, often involving electrophilic aromatic substitution . Urea and its derivatives can react with various compounds, often involving the carbonyl group or the amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, thiophene derivatives are stable and exhibit properties useful in materials science and industrial chemistry .Wissenschaftliche Forschungsanwendungen
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea has been studied for its potential applications in various scientific research fields. In drug delivery, this compound has been used to create nanoparticles that can be used to deliver drugs to specific areas of the body. In drug design, this compound has been used to create novel drug molecules that can be used to treat various diseases. Additionally, this compound has been studied for its potential uses in environmental research, such as the removal of heavy metals from water.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea is still not fully understood. However, it is believed that this compound can interact with certain proteins and enzymes, which can lead to changes in the biochemical and physiological processes of the body. Additionally, this compound has been shown to interact with certain receptors and ion channels, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to have an anti-inflammatory effect, which can be beneficial for treating certain diseases. Additionally, it has been shown to have an anti-tumor effect, which can be beneficial for treating certain types of cancer. Additionally, this compound has been shown to have an antioxidant effect, which can be beneficial for protecting the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea has several advantages for use in lab experiments. It is relatively easy to synthesize, which makes it a preferred compound for use in lab experiments. Additionally, it is relatively stable, which makes it a preferred compound for use in long-term experiments. However, there are some limitations to using this compound in lab experiments. It is relatively expensive, which can be a limiting factor when it comes to cost. Additionally, it is not very soluble in water, which can be a limiting factor when it comes to solubility.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea. One potential direction is the development of novel drug molecules based on this compound. Additionally, further research into the mechanism of action and biochemical and physiological effects of this compound could lead to a better understanding of the compound and its potential applications. Additionally, further research into the synthesis and stability of this compound could lead to the development of more efficient and cost-effective methods for synthesizing the compound. Finally, further research into the potential environmental applications of this compound could lead to the development of new methods for removing pollutants from water.
Synthesemethoden
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea can be synthesized by a two-step process, beginning with the formation of an intermediate compound, 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}thioamide. This intermediate compound is then treated with aqueous ammonia to form the desired this compound. This method of synthesis is relatively simple and efficient, making it a preferred method for synthesizing this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-14-12(16)15-10-13(7-3-4-8-13)11-6-5-9-17-11/h5-6,9H,2-4,7-8,10H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWFVMABFZNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)
![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)


